2-Fluoro-pyridine-3-sulfonyl chloride

Descripción general

Descripción

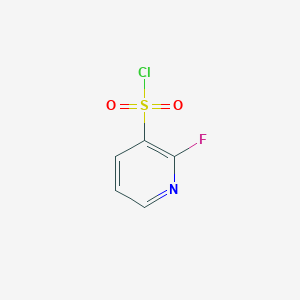

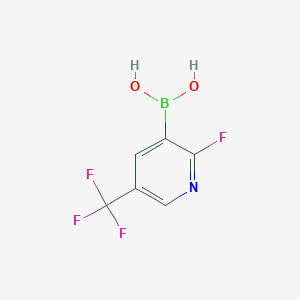

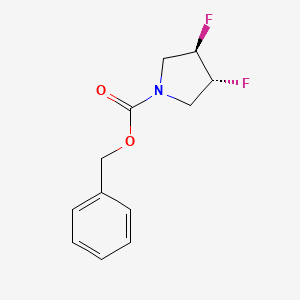

2-Fluoro-pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1089330-70-0 . It has a molecular weight of 195.6 and its IUPAC name is 2-fluoro-3-pyridinesulfonyl chloride . It is a yellow/brown low melting solid .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride can be carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . This method has the advantages of low cost, high product content, convenient operation, and less waste, making it suitable for industrial scale-up production .Molecular Structure Analysis

The InChI code for 2-Fluoro-pyridine-3-sulfonyl chloride is 1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H . The InChI key is MSOAVTSXBMHOEM-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical And Chemical Properties Analysis

2-Fluoro-pyridine-3-sulfonyl chloride is a yellow/brown low melting solid . It is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Biomarker Analysis in Cancer Research

“2-Fluoro-pyridine-3-sulfonyl chloride” is utilized in the synthesis of compounds for biomarker analysis, particularly in evaluating cancer risks. Estrogen metabolites, which are significant biomarkers for cancer and metabolic diseases, require sensitive and accurate quantitation methods due to their low physiological levels. This compound aids in the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans .

Synthesis of Pyrimidine Derivatives

This chemical serves as a reagent for synthesizing pyrimidine derivatives that exhibit antiproliferative activity against negative breast cancer cells. It’s an essential component in developing potential therapeutic agents targeting specific cancer cell lines .

Fluorescence Sensing Applications

In the field of sensing applications, “2-Fluoro-pyridine-3-sulfonyl chloride” derivatives are used to create fluorophores. These fluorophores can be linked with other molecules like rhodamine B to enhance fluorescence and sensitivity, as well as to improve ion coordination ability for better detection and measurement .

Chemical Intermediate in Pharmaceutical Research

As a chemical intermediate, it is involved in the synthesis of various pharmaceutical compounds. Its role is crucial in developing new drugs and understanding their interactions at the molecular level .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314; H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Fluoropyridines, such as 2-Fluoro-pyridine-3-sulfonyl chloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

Mecanismo De Acción

Target of Action

Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group, chloride . This suggests that 2-Fluoro-pyridine-3-sulfonyl chloride may interact with nucleophilic sites in biological systems .

Mode of Action

Sulfonyl chlorides, including 2-fluoro-pyridine-3-sulfonyl chloride, are typically electrophilic and can undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the sulfur atom, displacing the chloride ion .

Biochemical Pathways

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which may suggest potential involvement in complex biochemical pathways.

Result of Action

Safety data sheets indicate that it may cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that 2-Fluoro-pyridine-3-sulfonyl chloride can interact with biological tissues, leading to cellular damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-pyridine-3-sulfonyl chloride. For instance, the reaction conditions, such as temperature and the presence of other chemical species, can affect its reactivity . Furthermore, its physical form (a yellow/brown low melting solid ) and storage conditions (refrigerated ) can also impact its stability and reactivity.

Propiedades

IUPAC Name |

2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOAVTSXBMHOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-pyridine-3-sulfonyl chloride | |

CAS RN |

1089330-70-0 | |

| Record name | 2-fluoropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)

![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)

![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)